molecular formula C18H22N6O2 B12699292 1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester CAS No. 137731-18-1

1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester

Cat. No.: B12699292
CAS No.: 137731-18-1
M. Wt: 354.4 g/mol
InChI Key: ZBJWQWIJEKQRFO-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is a complex organic compound that belongs to the class of benzodiazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the benzodiazepine core: This is achieved through a cyclization reaction involving a suitable precursor, such as a substituted benzene ring and a diazepine ring.

    Introduction of the triazole ring: This step involves the formation of the triazole ring through a cycloaddition reaction, often using azides and alkynes as starting materials.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anxiolytic and sedative agent.

    Industry: Used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and body.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Alprazolam: A benzodiazepine used to treat anxiety and panic disorders.

    Lorazepam: A benzodiazepine with anxiolytic, sedative, and anticonvulsant properties.

Uniqueness

1-Piperazinecarboxylic acid, 4-(1-methyl-4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-yl)-, ethyl ester is unique due to its specific chemical structure, which combines a benzodiazepine core with a triazole ring and an ethyl ester group. This unique structure may confer distinct pharmacological properties compared to other benzodiazepines.

Properties

CAS No.

137731-18-1

Molecular Formula

C18H22N6O2

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 4-(1-methyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-yl)piperazine-1-carboxylate

InChI

InChI=1S/C18H22N6O2/c1-3-26-18(25)23-10-8-22(9-11-23)16-12-17-21-20-13(2)24(17)15-7-5-4-6-14(15)19-16/h4-7H,3,8-12H2,1-2H3

InChI Key

ZBJWQWIJEKQRFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C(=NN=C4C2)C

Origin of Product

United States

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